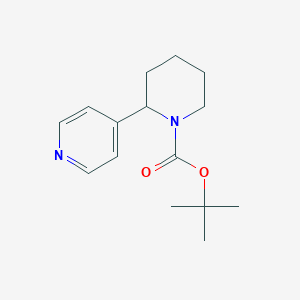

tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate is a piperidine derivative featuring a pyridin-4-yl substituent at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, receptors, or enzymes. The Boc group enhances stability during synthetic procedures, while the pyridine moiety contributes to hydrogen bonding and π-π stacking interactions, critical for biological activity .

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-13(17)12-7-9-16-10-8-12/h7-10,13H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHSRKVGVXUKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 2-(pyridin-4-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidinecarboxylates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may also be used in the development of new drugs with potential therapeutic effects.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and pyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting differences in substituents, synthesis, and applications:

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity: The position of the pyridinyl group (2- vs. 4-position on piperidine) significantly impacts molecular interactions. For example, the 4-amino-4-(pyridin-3-yl) derivative exhibits higher toxicity due to its amino group, which may enhance reactivity with biological targets . Pyrimidine-containing analogs (e.g., ) demonstrate broader applications in antiviral and anticancer research due to their heterocyclic diversity .

Synthetic Flexibility: Boc-protected intermediates are universally favored for stability, but coupling reactions (e.g., Buchwald-Hartwig in ) enable rapid diversification compared to nucleophilic additions . Organolithium reagents (e.g., phenyllithium in ) are critical for constructing quaternary centers but require stringent temperature control .

Physicochemical Properties: Amino-substituted derivatives (e.g., ) often exhibit lower solubility due to hydrogen-bonding capacity, necessitating formulation adjustments . Halogenated analogs (e.g., ) show enhanced metabolic stability, making them suitable for in vivo studies .

Safety Profiles: Compounds with free amino groups (e.g., tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) require stringent safety protocols (respiratory protection, eye/face shields) due to irritant properties .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C14H21N3O2

- Molecular Weight : Approximately 262.35 g/mol

- Functional Groups : Contains a tert-butyl group, a piperidine ring, and a pyridine moiety.

Synthesis

The synthesis of tert-butyl 2-(pyridin-4-yl)piperidine-1-carboxylate typically involves several steps, including the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of bases like triethylamine. The product is purified through column chromatography to yield the desired compound.

Analgesic and Anti-inflammatory Potential

Research indicates that this compound may exhibit analgesic and anti-inflammatory properties. These activities are hypothesized to arise from its interactions with various biological targets involved in pain perception and inflammatory responses.

Interaction with Biological Targets

The compound's structure suggests potential interactions with receptors and enzymes linked to pain modulation. For example, it may influence pathways associated with neurotransmission and inflammation, making it a candidate for further pharmacological investigation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C15H22N2O2 | Contains an aniline group |

| Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate | C14H18N3O2 | Contains a cyano group |

| Tert-butyl 4-(pyridin-4-ylmethyl)piperidine-1-carboxylate | C15H22N2O2 | Features a pyridin-4-ylmethyl group |

This table illustrates how the specific combination of functional groups in this compound may contribute to distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research on piperidine derivatives has shown promising results:

- Analgesic Activity : A study demonstrated that piperidine derivatives can effectively modulate pain pathways, suggesting that similar compounds may share this property.

- Anti-inflammatory Effects : Research into other piperidine-based compounds has indicated their potential in reducing inflammation markers in animal models, supporting the hypothesis that this compound could exhibit similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.